

Application Notes and Protocols for MEDI7247, an ASCT2-Targeting Antibody-Drug Conjugate

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Compound of Interest

Compound Name: UR-7247

Cat. No.: B1683736

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Introduction

MEDI7247 is a first-in-class antibody-drug conjugate (ADC) that targets the sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2).[1] This transporter is highly expressed in various hematological malignancies, making it a promising therapeutic target. MEDI7247 consists of a humanized IgG1 monoclonal antibody specific for ASCT2, conjugated to the pyrrolobenzodiazepine (PBD) dimer tesirine. This application note provides a summary of the available data on MEDI7247 and protocols for its use in research settings, based on the findings from a first-in-human, phase 1 clinical trial.

Quantitative Data Summary

A phase 1 clinical trial evaluated the safety, tolerability, and preliminary anti-tumor activity of MEDI7247 in adult patients with relapsed or refractory acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL).[1]

Parameter	Value	Patient Population
Maximum Tolerated Dose (MTD)	Not Determined	AML, MM, DLBCL
Most Common Adverse Events (AEs)	Thrombocytopenia (41.8%), Neutropenia (35.8%), Anemia (28.4%)	Combined
Most Common Grade 3/4 AEs	Thrombocytopenia (38.8%), Neutropenia (34.3%), Anemia (22.4%)	Combined
Overall Anti-cancer Activity	11/67 (16.4%) of patients showed a response	Combined
Systemic Exposure Variability (AUCinf geometric CV%)	ADC: 62.3-134.2%, Total Antibody: 74.8-126.1%	Combined

Mechanism of Action

MEDI7247 is designed to target and kill cancer cells that overexpress ASCT2. The antibody component of the ADC binds to ASCT2 on the surface of tumor cells. Following binding, the ADC-ASCT2 complex is internalized, and the PBD payload is released, leading to cell death.



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Caption: Mechanism of action of MEDI7247.

Experimental Protocols

Phase 1 Clinical Trial Protocol for MEDI7247

This protocol provides a general overview based on the published first-in-human phase 1 trial. [\[1\]](#) Specific details should be referenced from the original study protocol.

1. Patient Population:

- Adults with a diagnosis of acute myeloid leukemia (AML), multiple myeloma (MM), or diffuse large B-cell lymphoma (DLBCL).
- Patients must have relapsed or refractory disease to standard therapies, or have no standard therapy options available.

2. Study Design:

- A first-in-human, open-label, multicenter, phase 1 dose-escalation and dose-expansion study.
- The primary objectives were to assess the safety and determine the maximum tolerated dose (MTD) of MEDI7247.
- Secondary objectives included evaluation of anti-tumor activity, pharmacokinetics (PK), and immunogenicity.

3. Dosing and Administration:

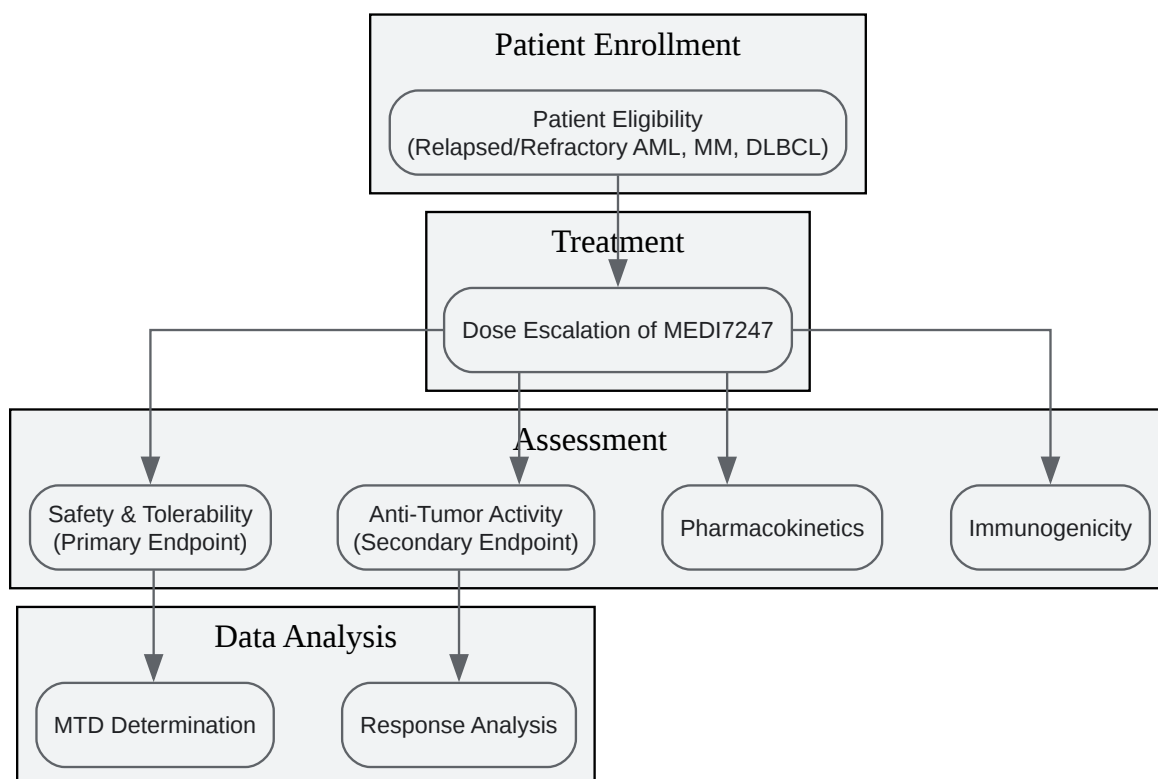
- MEDI7247 was administered intravenously.
- Dose escalation was performed to determine the MTD.

4. Safety and Efficacy Assessments:

- Safety was monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms.
- Anti-tumor activity was assessed based on disease-specific response criteria.
- Pharmacokinetic parameters were measured from blood samples.
- Immunogenicity was assessed by measuring anti-drug antibodies.

5. Data Analysis:

- Descriptive statistics were used to summarize safety, efficacy, and pharmacokinetic data.
- The relationship between ASCT2 expression and clinical response was evaluated.



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Caption: Workflow of the MEDI7247 Phase 1 Clinical Trial.

Conclusion

MEDI7247 has demonstrated manageable safety and preliminary anti-cancer activity in patients with heavily pretreated hematological malignancies.[1] Further investigation is warranted to determine the optimal dose and to further evaluate its efficacy in specific patient populations. The lack of correlation between ASCT2 expression and clinical response in the initial study suggests that further research is needed to identify predictive biomarkers for treatment with MEDI7247.[1]

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References

- 1. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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